molecular formula C23H21N3O B11416935 N-[1-(1-benzyl-1H-benzimidazol-2-yl)ethyl]benzamide

N-[1-(1-benzyl-1H-benzimidazol-2-yl)ethyl]benzamide

Cat. No.: B11416935
M. Wt: 355.4 g/mol
InChI Key: RQKCFADIYLMSEH-UHFFFAOYSA-N
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Description

N-[1-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide is a complex organic compound featuring a benzimidazole core Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    N-Alkylation: The benzimidazole core is then alkylated using benzyl chloride in the presence of a base such as potassium carbonate.

    Amidation: The final step involves the reaction of the N-alkylated benzimidazole with benzoyl chloride to form the desired benzamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole core.

    Reduction: Reduced forms of the benzamide group.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

N-[1-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The benzimidazole core is known to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-1,3-benzodiazol-2-yl)benzenesulfonamide
  • N-(1H-1,3-benzodiazol-2-yl)benzamide
  • N-[1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]aniline

Uniqueness

N-[1-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide stands out due to its unique benzyl substitution, which can enhance its biological activity and specificity compared to other benzimidazole derivatives.

Properties

Molecular Formula

C23H21N3O

Molecular Weight

355.4 g/mol

IUPAC Name

N-[1-(1-benzylbenzimidazol-2-yl)ethyl]benzamide

InChI

InChI=1S/C23H21N3O/c1-17(24-23(27)19-12-6-3-7-13-19)22-25-20-14-8-9-15-21(20)26(22)16-18-10-4-2-5-11-18/h2-15,17H,16H2,1H3,(H,24,27)

InChI Key

RQKCFADIYLMSEH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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